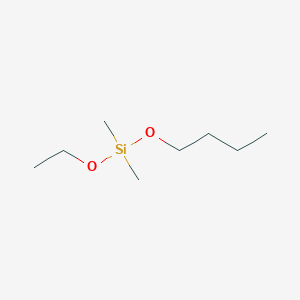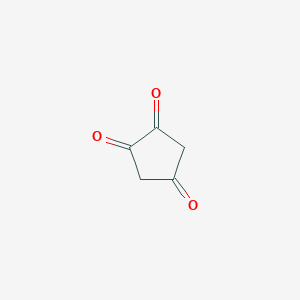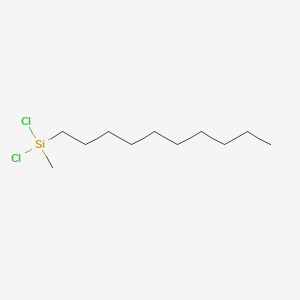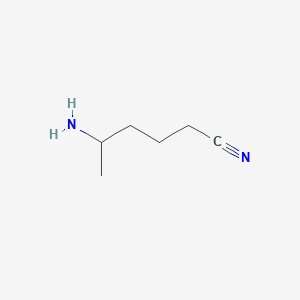
Bis(2-methylphenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl)phosphinic acid, also known as DIMP, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
Applications De Recherche Scientifique
Bis(2-methylphenyl)phosphinic acid is widely used in scientific research applications due to its unique properties. It is used as a ligand in various catalytic reactions, such as Suzuki coupling reactions and Heck reactions. It is also used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, Bis(2-methylphenyl)phosphinic acid is used as a chiral auxiliary in asymmetric synthesis reactions.
Mécanisme D'action
Bis(2-methylphenyl)phosphinic acid acts as a ligand in various catalytic reactions. It forms a complex with a metal catalyst, which then undergoes a series of reactions to form the desired product. The mechanism of action of Bis(2-methylphenyl)phosphinic acid in asymmetric synthesis reactions is based on the chiral recognition of the ligand by the substrate. This results in the formation of a chiral product.
Effets Biochimiques Et Physiologiques
Bis(2-methylphenyl)phosphinic acid has no known biochemical or physiological effects on humans or animals. It is a chemical compound used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-methylphenyl)phosphinic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile ligand that can be used in various catalytic reactions. However, Bis(2-methylphenyl)phosphinic acid has limitations in terms of its solubility in certain solvents, which can affect its reactivity in some reactions.
Orientations Futures
There are several future directions for the use of Bis(2-methylphenyl)phosphinic acid in scientific research. One potential direction is the development of new catalytic reactions using Bis(2-methylphenyl)phosphinic acid as a ligand. Another direction is the use of Bis(2-methylphenyl)phosphinic acid in the synthesis of new organic compounds with potential applications in medicine or materials science. Additionally, the use of Bis(2-methylphenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis reactions could lead to the development of new chiral products with potential applications in the pharmaceutical industry.
Méthodes De Synthèse
Bis(2-methylphenyl)phosphinic acid is synthesized by reacting 2-methylphenylmagnesium bromide with phosphorus trichloride. The resulting compound is then hydrolyzed to obtain Bis(2-methylphenyl)phosphinic acid. This synthesis method has been widely used in various research studies to obtain high-quality and pure Bis(2-methylphenyl)phosphinic acid.
Propriétés
Numéro CAS |
18593-19-6 |
|---|---|
Nom du produit |
Bis(2-methylphenyl)phosphinic acid |
Formule moléculaire |
C14H15O2P |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
bis(2-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) |
Clé InChI |
INPAGYCGPYZPII-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
SMILES canonique |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
Synonymes |
Bis(2-methylphenyl)phosphinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



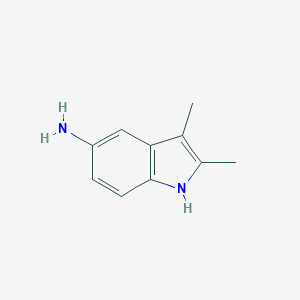

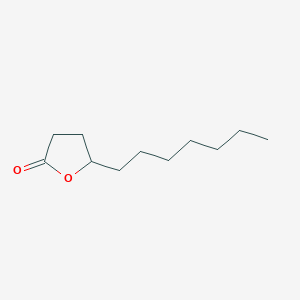
![Spiro[5.5]undecane](/img/structure/B92164.png)
